

A Comparative Guide to Inter-Laboratory Analysis of Sofosbuvir Impurity G

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Compound of Interest

Compound Name: Sofosbuvir impurity G

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This guide provides a comparative overview of analytical methodologies for the quantification of **Sofosbuvir impurity G**, a known diastereomer of the active pharmaceutical ingredient.^{[1][2]} The data presented is compiled from various validated methods to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical protocols. This document is intended to serve as a practical resource for establishing accurate and reproducible analysis of this critical impurity.

Quantitative Data Summary

The performance of various analytical methods for the determination of Sofosbuvir and its impurities is summarized below. While direct inter-laboratory comparison data for Impurity G is not publicly available, this table presents key validation parameters from individual studies on related impurities, offering a benchmark for expected performance. The methods predominantly utilize Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Method	Analyte	Linearity Range	Correlation Coefficient (r ²)	LOD	LOQ	Accuracy (% Recovery)
RP-HPLC Method 1	Phosphoryl Impurity	10-30 µg/mL	Not Specified	0.03% (0.12 µg)	1.50% (0.375 µg)	Not Specified
RP-HPLC Method 2	Sofosbuvir	0.5–7.5 ppm	0.999	0.1 µg/mL	0.5 µg/mL	90.2–113.9%
UPLC Method 1	Sofosbuvir	5 - 25 µg/mL	0.999	0.27 µg/mL	0.83 µg/mL	99.62 - 99.73%
UPLC-MS/MS Method 1	Sofosbuvir	1–1000 ng/mL	Not Specified	Not Specified	Not Specified	Not Specified

Note: Data is extracted from multiple sources for related impurities and the parent drug, as direct comparative studies for Impurity G are limited. The performance of these methods for Impurity G would require specific validation.

Experimental Protocols

A detailed methodology for a representative RP-HPLC method for the analysis of Sofosbuvir and its impurities is provided below. This protocol is a synthesis of common practices found in the referenced literature.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Objective: To quantify **Sofosbuvir Impurity G** in bulk drug substance or pharmaceutical dosage forms using a stability-indicating RP-HPLC method.

1. Materials and Reagents:

- Sofosbuvir Reference Standard and Impurity G Reference Standard
- Acetonitrile (HPLC Grade)
- Trifluoroacetic Acid (TFA)

- Water (HPLC Grade)
- Methanol (HPLC Grade)
- Tablets containing Sofosbuvir

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode Array (PDA) detector.
- Analytical balance
- Sonicator
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

3. Chromatographic Conditions:

- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm or equivalent[3][4]
- Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile (50:50, v/v)[3][4]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 260 nm[3][4][6]
- Injection Volume: 10 μL
- Column Temperature: 25°C
- Run Time: Approximately 10 minutes

4. Preparation of Solutions:

- Diluent: A mixture of water and acetonitrile (50:50, v/v).
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and Impurity G reference standards in the diluent to obtain a known concentration.
- Sample Solution (from Tablets):
 - Weigh and powder not fewer than 10 tablets to determine the average tablet weight.
 - Transfer a quantity of powder equivalent to a single dose of Sofosbuvir into a volumetric flask.
 - Add a sufficient amount of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
 - Filter the solution through a 0.45 μm syringe filter before injection.

5. System Suitability:

- Inject the standard solution six times.
- The relative standard deviation (RSD) for the peak areas of both Sofosbuvir and Impurity G should be not more than 2.0%.
- The tailing factor for both peaks should be not more than 2.0.
- The theoretical plates for both peaks should be not less than 2000.

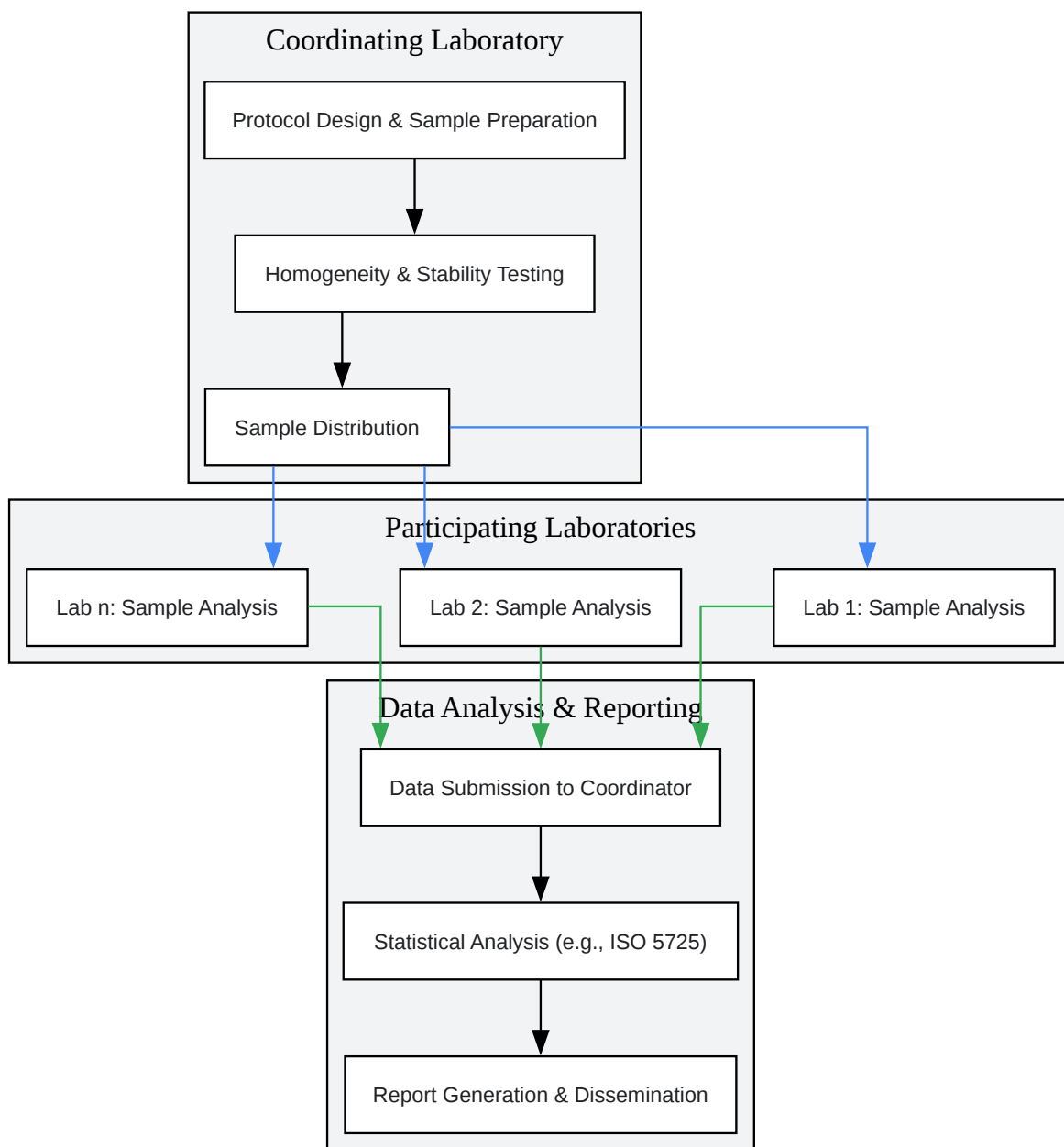
6. Data Analysis:

- Identify the peaks of Sofosbuvir and Impurity G in the sample chromatogram by comparing their retention times with those of the reference standards.
- Calculate the amount of Impurity G in the sample using the external standard method.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, designed to assess the reproducibility of an analytical method across different laboratories.



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Caption: Workflow for an Inter-Laboratory Comparison Study.

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